Methyl 6-((4-aminophenyl)amino)nicotinate

SIRT3 inhibition anticancer structure-activity relationship

Methyl 6-((4-aminophenyl)amino)nicotinate is a synthetic small molecule belonging to the class of 6-substituted nicotinate esters, specifically featuring an aminophenylamino group at the 6-position of the pyridine ring. With a molecular weight of 243.26 g/mol and a calculated logP of approximately 3.38, it exhibits moderate lipophilicity suitable for cell permeability studies.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B12121340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-((4-aminophenyl)amino)nicotinate
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H13N3O2/c1-18-13(17)9-2-7-12(15-8-9)16-11-5-3-10(14)4-6-11/h2-8H,14H2,1H3,(H,15,16)
InChIKeyZOACLJACAFLJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-((4-aminophenyl)amino)nicotinate: Chemical Class and Procurement Baseline for Targeted Research


Methyl 6-((4-aminophenyl)amino)nicotinate is a synthetic small molecule belonging to the class of 6-substituted nicotinate esters, specifically featuring an aminophenylamino group at the 6-position of the pyridine ring. With a molecular weight of 243.26 g/mol and a calculated logP of approximately 3.38, it exhibits moderate lipophilicity suitable for cell permeability studies. The compound serves as a research intermediate and building block for developing more complex molecules, including potential ligands for nicotinic acetylcholine receptors (nAChRs) and enzyme inhibitors. Its structure places it within a broader family of 4-phenyl-6-amino-nicotinic acid derivatives that have been investigated for potassium channel modulation and CNS disorders. [1]

Why Generic Substitution of Methyl 6-((4-aminophenyl)amino)nicotinate Poses Research Risk


In-class compounds cannot be interchanged on a simple structural basis because minor modifications to the 6-substituted nicotinate scaffold radically alter target engagement, selectivity, and downstream biological effects. For example, within the (4-aminophenyl)nicotinic acid derivative class, a switch from a carboxylic acid to a methyl ester or the introduction of an amine linker at the 6-position can shift inhibition potency against sirtuin isoforms by orders of magnitude or change selectivity from SIRT3 to SIRT6. [1] The target compound's methyl ester is susceptible to hydrolysis, generating a more polar, less permeable acid metabolite that may exhibit different binding kinetics and off-target profiles. Substituting with an analog like methyl 6-(4-aminophenyl)nicotinate—which lacks the central amine linker—removes a hydrogen bond donor/acceptor, altering the pharmacophore and potentially invalidating structure-activity relationship (SAR) conclusions or vaccine hapten design. Therefore, procurement of the exact compound is critical for reproducible SAR studies, assay development, and conjugate chemistry where linker geometry and reactivity define experimental outcomes.

Quantitative Differentiation Evidence for Methyl 6-((4-aminophenyl)amino)nicotinate Against Closest Analogs


SIRT3 Inhibitory Potency Baseline vs. (4-Aminophenyl)nicotinic Acid Lead Compounds

A high-strength, direct head-to-head comparison for the target compound is unavailable. However, a strong class-level benchmark exists from a structurally adjacent series. In a 2025 study, optimized (4-aminophenyl)nicotinic acid derivatives D16 and D24 exhibited SIRT3 IC50 values of 15.28 μM and 17.36 μM, respectively. The target compound, Methyl 6-((4-aminophenyl)amino)nicotinate, differs by having a methyl ester at the 5-carboxylate and an amine linker at the 6-position, two modifications that are known in this scaffold to dramatically alter enzyme inhibition potency and isoform selectivity. [1]

SIRT3 inhibition anticancer structure-activity relationship

Sirtuin Isoform Selectivity Context: SIRT6 Inhibition vs. SIRT3 Preference

Publicly available BindingDB data for the structurally related compound Methyl 6-((4-aminophenyl)amino)nicotinate (assigned CHEMBL4206619) shows an IC50 of 34,000 nM (34 μM) against human recombinant SIRT6. This is approximately 2-fold weaker than the SIRT3 IC50 values reported for the most potent (4-aminophenyl)nicotinic acid leads (15-17 μM), suggesting a subtle class-level selectivity window that may be tunable through specific substituent choices. [1] This SIRT6 data point serves as a quantitative comparator for researchers interested in sirtuin isoform selectivity profiling.

sirtuin selectivity SIRT6 epigenetics

Methyl Ester vs. Carboxylic Acid: Pharmacokinetic and Permeability Implications

Unlike the free carboxylic acid derivatives (e.g., 6-((4-aminophenyl)amino)nicotinic acid) which dominate the SIRT3 inhibitor literature, Methyl 6-((4-aminophenyl)amino)nicotinate bears a methyl ester at the 5-position that confers significantly higher calculated logP (approximately 3.38 vs. typically <1 for the corresponding acids) and, by class-level inference, improved passive membrane permeability. The ester moiety is susceptible to intracellular esterase-mediated hydrolysis, releasing the active carboxylic acid form inside cells—a property exploited in prodrug design that is absent from the corresponding acid analogs. [1]

prodrug potential cellular permeability ester hydrolysis

Procurement-Driven Application Scenarios for Methyl 6-((4-aminophenyl)amino)nicotinate Based on Quantitative Evidence


Sirtuin Isoform Selectivity Profiling and SAR Expansion

Researchers investigating the sirtuin family (SIRT1-7) can use Methyl 6-((4-aminophenyl)amino)nicotinate as a scaffold-diversification tool. With a reported SIRT6 IC50 of 34 μM, this compound serves as a low-potency baseline against which structural modifications can be evaluated. By comparing results with the SIRT3-active (4-aminophenyl)nicotinic acid lead series (D16/D24 IC50: 15–17 μM), researchers can map how the methyl ester and 6-amino linker modifications shift isoform selectivity profiles. [1]

Cellular Prodrug and Permeability Studies

The methyl ester form's higher logP (~3.38) compared to carboxylic acid analogs (logP <1) makes it a suitable probe for studying esterase-dependent intracellular activation. Researchers can use this compound to quantify passive permeability differences and hydrolysis kinetics in cell-based assays (e.g., Caco-2, HepG2), directly comparing results with the corresponding acid form to validate prodrug hypotheses.

Nicotine Conjugate and Hapten Design Research

As noted in specialty chemical supplier documentation, this compound is categorized as a nicotine derivative conjugate for addiction therapy research. Its 6-((4-aminophenyl)amino) moiety provides a modifiable linker for hapten-carrier conjugation, while the methyl ester offers a handle for further derivatization or radiolabeling. The presence of the amine linker distinguishes it from simpler 6-phenyl nicotinate analogs, enabling different conjugation geometries that can influence antibody selectivity in vaccine development studies.

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